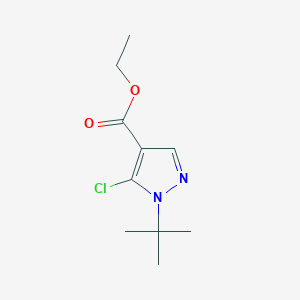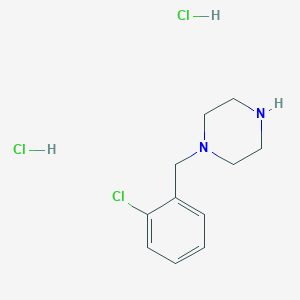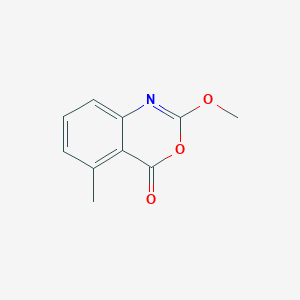
2-Methoxy-5-methyl-4H-3,1-benzoxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-methyl-4H-3,1-benzoxazin-4-one, also known as MBOA, is a natural compound found in plants of the Poaceae family. MBOA has been studied extensively for its potential use in various scientific research applications due to its unique chemical structure and properties.
Mechanism Of Action
The mechanism of action of 2-Methoxy-5-methyl-4H-3,1-benzoxazin-4-one is not fully understood, but it is thought to be due to its ability to modulate various signaling pathways in the body. 2-Methoxy-5-methyl-4H-3,1-benzoxazin-4-one has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the production of pro-inflammatory cytokines. Additionally, 2-Methoxy-5-methyl-4H-3,1-benzoxazin-4-one has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical And Physiological Effects
2-Methoxy-5-methyl-4H-3,1-benzoxazin-4-one has been shown to have various biochemical and physiological effects in the body. Studies have shown that 2-Methoxy-5-methyl-4H-3,1-benzoxazin-4-one has antioxidant properties, which may help to protect cells from oxidative damage. Additionally, 2-Methoxy-5-methyl-4H-3,1-benzoxazin-4-one has been shown to have anti-inflammatory effects, which may help to reduce inflammation in the body. Finally, 2-Methoxy-5-methyl-4H-3,1-benzoxazin-4-one has been shown to have neuroprotective effects, which may help to protect the brain from damage.
Advantages And Limitations For Lab Experiments
2-Methoxy-5-methyl-4H-3,1-benzoxazin-4-one has several advantages for use in lab experiments. It is a natural compound that can be easily synthesized, making it readily available for research purposes. Additionally, 2-Methoxy-5-methyl-4H-3,1-benzoxazin-4-one has been extensively studied, and its properties and effects are well-documented in the literature. However, there are also limitations to using 2-Methoxy-5-methyl-4H-3,1-benzoxazin-4-one in lab experiments. Its mechanism of action is not fully understood, and more research is needed to fully elucidate its effects. Additionally, 2-Methoxy-5-methyl-4H-3,1-benzoxazin-4-one may have different effects in different cell types or under different conditions, which may make it difficult to interpret results.
Future Directions
There are several future directions for research on 2-Methoxy-5-methyl-4H-3,1-benzoxazin-4-one. One area of interest is its potential use as an anticancer agent. More research is needed to fully understand its mechanism of action and its effects on different types of cancer cells. Additionally, more research is needed to determine the optimal dosage and delivery methods for 2-Methoxy-5-methyl-4H-3,1-benzoxazin-4-one. Finally, more research is needed to fully understand the potential side effects of 2-Methoxy-5-methyl-4H-3,1-benzoxazin-4-one and its interactions with other drugs.
Synthesis Methods
2-Methoxy-5-methyl-4H-3,1-benzoxazin-4-one can be synthesized through various methods, including the reaction of 2-hydroxybenzamide with methyl iodide, or the reaction of 2-aminophenol with methyl chloroformate. These synthesis methods have been well-documented in the literature and have been used to produce 2-Methoxy-5-methyl-4H-3,1-benzoxazin-4-one for research purposes.
Scientific Research Applications
2-Methoxy-5-methyl-4H-3,1-benzoxazin-4-one has been studied extensively for its potential use in various scientific research applications, including as an anti-inflammatory agent, a neuroprotective agent, and a potential anticancer agent. Studies have shown that 2-Methoxy-5-methyl-4H-3,1-benzoxazin-4-one has the ability to reduce inflammation in the body by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-Methoxy-5-methyl-4H-3,1-benzoxazin-4-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Finally, 2-Methoxy-5-methyl-4H-3,1-benzoxazin-4-one has been studied for its potential use as an anticancer agent due to its ability to induce apoptosis in cancer cells.
properties
CAS RN |
123101-62-2 |
|---|---|
Product Name |
2-Methoxy-5-methyl-4H-3,1-benzoxazin-4-one |
Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
2-methoxy-5-methyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C10H9NO3/c1-6-4-3-5-7-8(6)9(12)14-10(11-7)13-2/h3-5H,1-2H3 |
InChI Key |
QMBBFAQLCKOMKI-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)N=C(OC2=O)OC |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(OC2=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



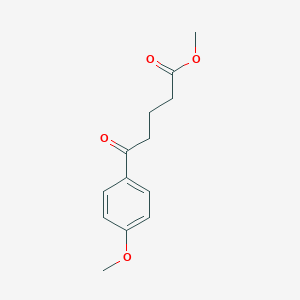

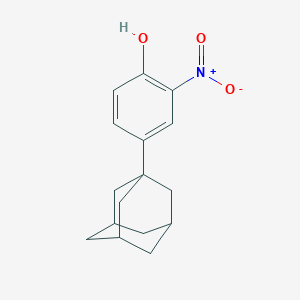
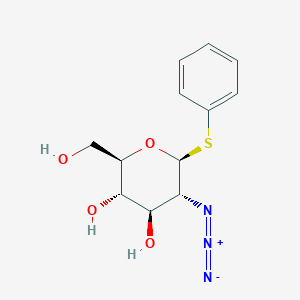
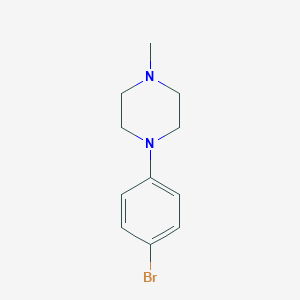

![Exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B177958.png)
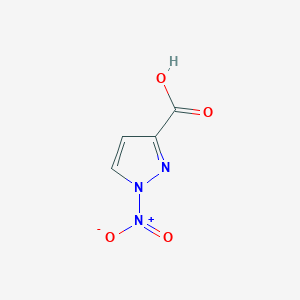

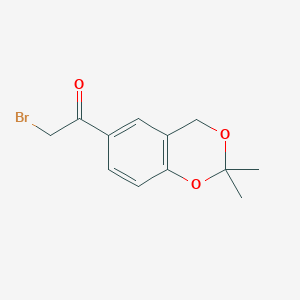
![2,8-Diazaspiro[4.5]decane](/img/structure/B177964.png)
![1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)-2-((diphenylmethylene)amino)ethanone](/img/structure/B177968.png)
